N-(4-chloro-2-fluorophenyl)-N'-(4-fluorobenzyl)urea
Overview
Description
N-(4-chloro-2-fluorophenyl)-N'-(4-fluorobenzyl)urea, commonly known as CFTR inhibitor, is a chemical compound that has been widely used in scientific research to study cystic fibrosis. This compound is used to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the transport of chloride ions across cell membranes. In
Mechanism of Action
N-(4-chloro-2-fluorophenyl)-N'-(4-fluorobenzyl)urea inhibitor works by binding to the this compound protein and inhibiting its activity. The this compound protein is responsible for regulating the transport of chloride ions across cell membranes. By inhibiting the activity of this compound, this compound inhibitor can disrupt the balance of ion transport across cell membranes, leading to changes in cellular function and physiology.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have a number of biochemical and physiological effects. Inhibition of this compound activity can lead to changes in ion transport across cell membranes, which can affect cellular function and physiology. This compound inhibitor has also been shown to affect the function of other ion channels and transporters, leading to changes in cellular signaling and metabolism.
Advantages and Limitations for Lab Experiments
N-(4-chloro-2-fluorophenyl)-N'-(4-fluorobenzyl)urea inhibitor has several advantages for lab experiments. It is a potent and specific inhibitor of this compound activity, allowing researchers to study the effects of this compound inhibition on cellular function and physiology. This compound inhibitor is also relatively easy to synthesize and purify, making it readily available for use in lab experiments.
One limitation of this compound inhibitor is that it can have off-target effects on other ion channels and transporters, leading to unintended changes in cellular function and physiology. Another limitation is that this compound inhibitor can be toxic at high concentrations, limiting its use in certain types of experiments.
Future Directions
There are several future directions for research on N-(4-chloro-2-fluorophenyl)-N'-(4-fluorobenzyl)urea inhibitor. One direction is to study the effects of this compound inhibition on other ion channels and transporters, to better understand the broader effects of this compound inhibition on cellular function and physiology. Another direction is to develop more potent and specific this compound inhibitors, to improve the specificity and efficacy of this compound inhibition in lab experiments. Finally, research could focus on developing this compound inhibitors for therapeutic use in cystic fibrosis and other diseases.
Scientific Research Applications
N-(4-chloro-2-fluorophenyl)-N'-(4-fluorobenzyl)urea inhibitor has been widely used in scientific research to study cystic fibrosis. This compound is used to inhibit the activity of the this compound protein, which is responsible for regulating the transport of chloride ions across cell membranes. By inhibiting the activity of this compound, researchers can study the effects of cystic fibrosis on cellular function and physiology. This compound inhibitor has also been used to study the role of this compound in other diseases, such as diarrhea and polycystic kidney disease.
properties
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-[(4-fluorophenyl)methyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF2N2O/c15-10-3-6-13(12(17)7-10)19-14(20)18-8-9-1-4-11(16)5-2-9/h1-7H,8H2,(H2,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLPZKBJBUEJTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NC2=C(C=C(C=C2)Cl)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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